Nodosin

描述

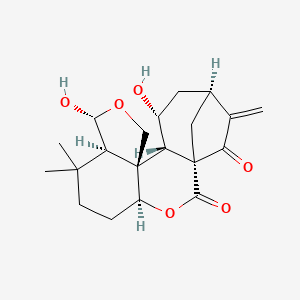

Structure

3D Structure

属性

分子式 |

C20H26O6 |

|---|---|

分子量 |

362.4 g/mol |

IUPAC 名称 |

(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |

InChI 键 |

WZYJEEIAFBHYJS-SONIPUFESA-N |

SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

手性 SMILES |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |

规范 SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

同义词 |

nodosin |

产品来源 |

United States |

Foundational & Exploratory

The Natural Provenance of Nodosin: A Technical Guide for Scientific Professionals

An In-depth Exploration of the Botanical Sources, Biosynthesis, and Experimental Analysis of a Promising Bioactive Diterpenoid

Abstract

Nodosin, an ent-kaurane diterpenoid, has emerged as a molecule of significant interest in the fields of pharmacology and drug development due to its notable anti-proliferative and anti-cancer properties. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its botanical origins and available data on its prevalence. Furthermore, this document elucidates the biosynthetic pathway of ent-kaurane diterpenoids, offering a putative route to this compound. Detailed experimental protocols for the extraction, isolation, and biological evaluation of this compound are presented to facilitate further research. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this promising natural product.

Natural Sources of this compound

This compound is a naturally occurring diterpenoid predominantly found in medicinal plants belonging to the Isodon genus (Lamiaceae family). Scientific literature consistently identifies the primary botanical sources of this compound as:

-

Isodon serra : This species is frequently cited as a major source from which this compound is isolated for chemical and biological studies.[1][2]

-

Isodon japonicus : Also known as Rabdosia japonica, this plant is another well-documented natural source of this compound.[3]

-

Rabdosia ternifolia : This species has also been reported to contain diterpenoids, and while less commonly cited for this compound specifically, it belongs to the same botanical group known for producing such compounds.[4]

Quantitative Analysis of this compound Content

While numerous studies have successfully isolated this compound from Isodon species, comprehensive quantitative data on its yield from various plant parts remains limited in publicly available literature. However, the presence and concentration of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The retention time and mass spectrometry data from analyses of Isodon serra extracts confirm the presence of this compound, allowing for its quantification.

Table 1: Quantitative and Analytical Data for this compound in Isodon serra

| Analytical Method | Matrix | Compound | Retention Time (min) | Mass-to-Charge Ratio (m/z) |

| LC-ESI-MS/MS | Isodon serra extract | This compound | 8.43 | 361.1 |

Data extracted from a rapid analysis of 27 components of Isodon serra.[5]

Biosynthesis of this compound

This compound belongs to the ent-kaurane class of diterpenoids. Its biosynthesis follows the general pathway for terpenoid synthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The specific biosynthetic pathway to this compound has not been fully elucidated; however, a putative pathway can be constructed based on the established biosynthesis of its precursor, ent-kaurene (B36324), and known enzymatic reactions in diterpenoid metabolism.

The initial steps involve the formation of geranylgeranyl pyrophosphate (GGPP) from IPP and DMAPP. GGPP then undergoes a two-step cyclization to form the tetracyclic hydrocarbon intermediate, ent-kaurene. This process is catalyzed by two key enzymes: ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS).[2][6]

Following the formation of the ent-kaurene skeleton, a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), are required to produce the final structure of this compound. These enzymes introduce hydroxyl groups and other functionalities at specific positions on the diterpenoid backbone.[7][8] For this compound, this would involve hydroxylations at C-1, C-6, C-7, C-11, and C-14, followed by the formation of the lactone ring. The specific CYP450 enzymes responsible for these transformations in Isodon species are an active area of research.

Experimental Protocols

Extraction and Isolation of this compound from Isodon serra

The following protocol is a summary of a published method for the isolation of this compound.[2]

1. Plant Material Preparation:

-

Dried whole plant material of Isodon serra is pulverized.

2. Extraction:

-

The powdered plant material (1,150 g) is extracted with methanol (B129727) (2 x 10 L) at room temperature.

-

The crude extract is concentrated to yield approximately 123.2 g.

3. Partitioning:

-

The crude extract (119.8 g) is dissolved in deionized water (500 mL).

-

The aqueous solution is partitioned with ethyl acetate (B1210297) (2 x 500 mL).

-

The ethyl acetate soluble extract is collected (approximately 35 g).

4. Chromatographic Separation:

-

A portion of the ethyl acetate extract (32 g) is subjected to silica (B1680970) gel column chromatography.

-

The column is eluted with a gradient of chloroform (B151607) and methanol (from 100:0 to 0:100).

-

This process yields multiple subfractions.

5. Further Purification:

-

Subfractions containing this compound are further purified using techniques such as recrystallization or preparative HPLC to yield pure this compound.

Cell Proliferation Assay (Sulforhodamine B Assay)

This assay is used to determine the effect of this compound on cancer cell growth.[1]

1. Cell Seeding:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

2. Treatment:

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

3. Cell Fixation:

-

After incubation, fix the cells by adding 10% trichloroacetic acid (TCA) and incubate for 30 minutes.

-

Wash the plates and allow them to air dry overnight.

4. Staining:

-

Stain the fixed cells with 0.4% Sulforhodamine B (SRB) in 1% acetic acid for 2 hours.

-

Wash away the unbound dye with 1% acetic acid.

5. Solubilization and Measurement:

-

Resuspend the stained cells in 10 mM Tris buffer (pH 10.0).

-

Measure the absorbance at a suitable wavelength (e.g., 510 nm) using a microplate reader.

Wnt/β-catenin Reporter Gene Assay

This assay measures the effect of this compound on the Wnt/β-catenin signaling pathway.

1. Cell Transfection:

-

Co-transfect cells (e.g., HEK293 or HCT116) with a TCF/LEF-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

2. Treatment:

-

After transfection, treat the cells with a Wnt signaling activator (e.g., Wnt3a conditioned medium or a GSK3β inhibitor) in the presence or absence of various concentrations of this compound.

3. Luciferase Assay:

-

After the desired incubation period (e.g., 24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

4. Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Determine the effect of this compound on Wnt-induced TCF/LEF transcriptional activity.

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating key cellular signaling pathways, with the Wnt/β-catenin pathway being a primary target.[1][9] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell proliferation. This compound has been demonstrated to inhibit the transcriptional activity of β-catenin/T-cell factor (TCF), leading to the downregulation of Wnt target genes such as Axin2, cyclin D1, and survivin.[1] This inhibition of the Wnt/β-catenin pathway contributes to the anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Conclusion

This compound, a natural product derived from plants of the Isodon genus, demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. This technical guide has provided a comprehensive overview of its natural sources, a putative biosynthetic pathway, and detailed experimental protocols for its study. Further research is warranted to fully elucidate the specific enzymatic steps in this compound biosynthesis, which could enable synthetic biology approaches for its production. Additionally, continued investigation into its mechanisms of action and efficacy in various disease models will be crucial for its potential translation into clinical applications.

References

- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ent-kaurene synthase - Wikipedia [en.wikipedia.org]

- 3. protocols.io [protocols.io]

- 4. [On the constituents of Rabdosia ternifolia (D. Don) Hara: the structure of a new diterpenoid, isodonoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ent-kaurane diterpenoids from the Annonaceae family: a review of research progress and call for further research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Engineering of Cytochrome P450s for Terpenoid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Chemical Properties and Structure of Nodosin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nodosin, a pentacyclic 6,7-seco-ent-kaurane diterpenoid, is a natural product isolated from various species of the genus Isodon, notably Isodon serra and Isodon japonicus.[1] This compound has garnered significant attention within the scientific community for its diverse and potent biological activities, including anti-inflammatory and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, properties, and key biological activities of this compound, with a focus on the experimental methodologies and signaling pathways involved.

Chemical Structure and Properties

This compound is characterized by a complex polycyclic ring system. Its chemical identity has been established through extensive spectroscopic analysis.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁸,¹²]nonadecane-2,18-dione | PubChem CID: 10248089 |

| Molecular Formula | C₂₀H₂₆O₆ | [2] |

| Molecular Weight | 362.4 g/mol | PubChem CID: 10248089 |

| Melting Point | 274-276 °C | ChemicalBook |

| Boiling Point (Predicted) | 615.3 ± 55.0 °C | ChemicalBook |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | ChemicalBook |

| Appearance | White to off-white powder | ChemicalBook |

Spectroscopic Data

Table 2: Spectroscopic Data of this compound

| Technique | Data |

| ¹H-NMR | Data not available in a tabulated format in the reviewed sources. Structural determination relies on the interpretation of chemical shifts and coupling constants from 1D and 2D NMR experiments. |

| ¹³C-NMR | Data not available in a tabulated format in the reviewed sources. The spectrum would be expected to show 20 distinct carbon signals corresponding to the molecular formula. |

| Mass Spectrometry | The fragmentation pattern would be consistent with the complex polycyclic structure of a diterpenoid. Key fragments would arise from the cleavage of the lactone rings and loss of hydroxyl groups. The molecular ion peak [M]+ would be observed at m/z 362.4. |

Experimental Protocols

Extraction and Isolation of this compound from Isodon serra

A general procedure for the extraction of diterpenoids from Isodon species is as follows. It should be noted that specific optimization of solvents and chromatographic conditions may be required for maximizing the yield of this compound.

Methodology:

-

Plant Material Preparation: Air-dried and powdered aerial parts of Isodon serra are used as the starting material.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent system, such as 70% aqueous acetone, at room temperature.

-

Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, for example, ethyl acetate and water, to separate compounds based on their polarity.

-

Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel. Gradient elution is performed with solvent systems like chloroform-acetone to separate the fractions.

-

Purification: Fractions containing this compound are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Biological Activities and Signaling Pathways

This compound exhibits significant anti-inflammatory and anti-tumor properties, which are attributed to its modulation of specific cellular signaling pathways.

Anti-inflammatory Activity: Inhibition of Interleukin-2 (IL-2)

This compound has been shown to exert its anti-inflammatory effects by inhibiting the production of Interleukin-2 (IL-2), a key cytokine in the activation and proliferation of T-lymphocytes.

Experimental Protocol: T-lymphocyte Proliferation Assay

-

Cell Culture: Mouse T-lymphocytes are cultured in appropriate media.

-

Stimulation: T-lymphocyte proliferation is induced using a mitogen such as Concanavalin A (ConA).

-

Treatment: The stimulated cells are treated with varying concentrations of this compound.

-

Proliferation Assessment: Cell proliferation is measured using assays like the MTT or CCK-8 assay, which quantify metabolically active cells.

-

IL-2 Measurement: The concentration of IL-2 in the cell culture supernatant is determined using an Enzyme-Linked Immunosorbent Assay (ELISA).

Anti-tumor Activity: Modulation of the PI3K/AKT Signaling Pathway

Recent studies have indicated that this compound's anti-tumor effects, particularly in hepatocellular carcinoma, are mediated through the ERCC6L/PI3K/AKT signaling axis.[2]

Experimental Protocol: Western Blot Analysis of the PI3K/AKT Pathway

-

Cell Culture and Treatment: Cancer cell lines (e.g., SNU378, HCCLM3) are cultured and treated with various concentrations of this compound.

-

Protein Extraction: Total protein is extracted from the treated and control cells.

-

Protein Quantification: The concentration of the extracted protein is determined using a suitable method, such as the BCA assay.

-

SDS-PAGE and Transfer: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the total and phosphorylated forms of key proteins in the PI3K/AKT pathway (e.g., PI3K, AKT, mTOR).

-

Detection: After incubation with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.

-

Analysis: The intensity of the bands is quantified to determine the effect of this compound on the phosphorylation status of the target proteins.

Role in Heme Oxygenase-1 (HO-1) Induction

This compound has also been reported to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and cytoprotective functions. The induction of HO-1 is a key mechanism in protecting against oxidative stress-related cellular damage.

The signaling pathway for this compound-mediated HO-1 induction likely involves the activation of transcription factors such as Nrf2, which binds to the antioxidant response element (ARE) in the promoter region of the HO-1 gene.

Conclusion

This compound is a promising natural product with a complex chemical structure and significant therapeutic potential. Its anti-inflammatory and anti-tumor activities are underpinned by its ability to modulate key signaling pathways, including the IL-2 and PI3K/AKT pathways, and to induce the expression of cytoprotective enzymes like HO-1. Further research into the detailed molecular mechanisms and the development of robust analytical and experimental protocols will be crucial for the translation of this compound's therapeutic potential into clinical applications. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this fascinating molecule.

References

The Biological Activity of Nodosin from Isodon serra: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodosin, an ent-kaurene (B36324) diterpenoid isolated from the traditional Chinese medicine Isodon serra, has garnered significant scientific interest due to its diverse and potent biological activities. This document provides a comprehensive technical overview of the pharmacological effects of this compound, with a primary focus on its anticancer, anti-inflammatory, and antibacterial properties. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms and experimental workflows. This guide is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Introduction

Isodon serra (Maxim.) Hara, a member of the Labiatae family, has a long history of use in traditional medicine for treating conditions such as inflammation and toxification.[1] Phytochemical analyses have identified this compound as one of its major bioactive constituents.[1] Structurally classified as an ent-kaurene diterpenoid, this compound has demonstrated a remarkable spectrum of pharmacological effects, including potent cytotoxic activity against various cancer cell lines, significant anti-inflammatory effects, and notable antibacterial action.[1][2][3] This whitepaper delves into the core biological activities of this compound, elucidating the molecular pathways it modulates and providing the technical details necessary for its further investigation and potential therapeutic development.

Anticancer Activity of this compound

This compound exhibits significant antiproliferative effects against a range of cancer cell types, primarily through the induction of complex cell death mechanisms, including apoptosis and autophagy, and cell cycle arrest.[4][5][6] Its efficacy has been particularly noted in colorectal and hepatocellular carcinoma models.[1][7]

Cytotoxic Efficacy

The cytotoxic potential of this compound has been quantified across several human cancer cell lines, with half-maximal inhibitory concentration (IC₅₀) values indicating potent activity.

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Assay | Reference |

| SW480 | Colorectal Cancer | 7.4 | Not Specified | Not Specified | [4] |

| HT-29 | Colorectal Cancer | 7.7 | Not Specified | Not Specified | [4] |

| LoVo | Colorectal Cancer | 6.6 | Not Specified | Not Specified | [4] |

| SNU378 | Hepatocellular Carcinoma | 0.890 | Not Specified | CCK-8 | [7] |

| HCCLM3 | Hepatocellular Carcinoma | 0.766 | Not Specified | CCK-8 | [7] |

| HCT116 | Colorectal Cancer | Not Specified | 24-72h | SRB | [8] |

Mechanisms of Anticancer Action

This compound's anticancer effects are multifactorial, involving the modulation of several critical signaling pathways that govern cell proliferation, survival, and death.

In colorectal cancer (CRC), where aberrant Wnt/β-catenin signaling is a primary driver, this compound has been shown to effectively inhibit this pathway.[1][5] It suppresses the transcriptional activity of the β-catenin/T-cell factor (TCF) complex, leading to the downregulation of key target genes like Axin2, cyclin D1, and survivin, which are crucial for cancer cell proliferation and survival.[1][5][8]

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.

This compound triggers programmed cell death through both apoptosis and autophagy, often initiated by the induction of oxidative stress.[4][6] It upregulates the expression of heme oxygenase 1 (HMOX1), which promotes apoptosis.[4] Concurrently, this compound increases the expression of cathepsin L (CTSL) and light chain-3 (LC3), key markers of autophagy.[4][6] This complex cell death mechanism ensures effective elimination of cancer cells.

Caption: this compound induces apoptosis and autophagy via oxidative stress.

A key component of this compound's antiproliferative activity is its ability to halt the cell cycle. In HCT116 colon cancer cells, prolonged exposure to this compound induces G₂/M phase arrest.[1][5] In studies on its anti-inflammatory mechanism, this compound was also found to interfere with DNA replication in the G₁ phase in T lymphocytes.[2] This dual-phase arrest prevents cancer cells from dividing and proliferating.

Caption: this compound induces cell cycle arrest at G1 and G2/M phases.

In hepatocellular carcinoma (HCC) cells, this compound's antiproliferative effects are mediated by the ERCC6L/PI3K/AKT axis.[7] It downregulates ERCC6L, which in turn inhibits the PI3K/AKT signaling pathway, a critical cascade for cell survival and proliferation.[7] Inhibition of this pathway counteracts survival signals and promotes apoptosis in cancer cells.[7]

Caption: this compound inhibits the ERCC6L/PI3K/AKT signaling axis.

Experimental Protocols: Anticancer Assays

Caption: General workflow for assessing this compound's cytotoxicity.

-

Principle: The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Procedure:

-

Seed HCT116 cells in 96-well plates and treat with varying concentrations of this compound for 24-72 hours.[8]

-

Terminate the experiment by fixing the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

-

Wash the plates five times with tap water and air dry.

-

Stain the cells with 0.4% SRB solution (in 1% acetic acid) for 10 minutes at room temperature.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air dry.

-

Dissolve the bound stain in 10 mM Tris base solution (pH 10.5).

-

Measure the optical density (OD) at 540 nm using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to vehicle-treated control cells.

-

-

Principle: This method uses propidium (B1200493) iodide (PI), a fluorescent dye that binds to DNA, to quantify the DNA content of cells. The fluorescence intensity is directly proportional to the amount of DNA, allowing for the determination of the cell population in different phases of the cell cycle (G₀/G₁, S, G₂/M).

-

Procedure:

-

Treat HCT116 cells with this compound for 24 hours.[1]

-

Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Fix the cells in 70% ethanol (B145695) overnight at -20°C.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the samples using a flow cytometer.

-

Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in each phase.

-

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.

-

Procedure:

-

Treat SW480 cells with varying concentrations of this compound (e.g., up to 12 µM).[4]

-

Harvest cells and wash twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add additional 1X Binding Buffer to each tube.

-

Analyze by flow cytometry within 1 hour. The results will differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

-

Anti-inflammatory Activity

This compound possesses significant anti-inflammatory properties, primarily by modulating T-cell responses and cytokine production.[2]

Mechanism of Anti-inflammatory Action

The core anti-inflammatory mechanism of this compound involves the suppression of T lymphocyte overproduction.[2] It achieves this by interfering with DNA replication during the G₁ phase of the cell cycle, which is mediated by the inhibition of Interleukin-2 (IL-2) secretion at the mRNA level.[2] IL-2 is a critical cytokine for T-cell proliferation, and its downregulation curtails the inflammatory response.

Caption: this compound's anti-inflammatory mechanism via IL-2 inhibition.

In Vivo Efficacy

The anti-inflammatory effects of this compound have been validated in vivo using the xylene-induced mouse ear tumescence model.[2] Treatment with this compound significantly depressed the extent of ear swelling and reduced the level of IL-2 in the blood serum, confirming its systemic anti-inflammatory activity.[2]

Experimental Protocol: Xylene-Induced Ear Edema Model

-

Principle: This is a standard acute inflammation model where a topical irritant (xylene) induces vasodilation and increased vascular permeability, leading to fluid accumulation and swelling (edema). The reduction in ear weight is used as a measure of anti-inflammatory activity.

-

Procedure:

-

Select healthy BALB/c mice and divide them into control, model, and this compound-treated groups.

-

Administer this compound or vehicle to the respective groups (e.g., via intraperitoneal injection or oral gavage) at a predetermined time before inducing inflammation.

-

Apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

After a specific time (e.g., 2 hours), sacrifice the mice by cervical dislocation.

-

Use a punch to cut circular sections from both the right (treated) and left (control) ears and weigh them.

-

The degree of edema is calculated as the difference in weight between the right and left ear punches.

-

The inhibition rate is calculated as: [(Edema_model - Edema_treated) / Edema_model] x 100%.

-

Collect blood samples via cardiac puncture to measure serum IL-2 levels using an ELISA kit.

-

Antibacterial Activity

Recent studies have highlighted this compound's potential as an antimicrobial agent, particularly against multidrug-resistant bacteria.

Efficacy Against MRSA

This compound has demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[3] It inhibits bacterial proliferation and has been shown to disrupt biofilm formation, a key virulence factor in chronic infections.[3]

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| MRSA (multiple strains) | Antibacterial | 3.12 - 6.25 | [3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Prepare an inoculum of the MRSA strain, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Add the bacterial inoculum to each well containing the diluted compound.

-

Include a positive control (bacteria without this compound) and a negative control (medium only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity (visible bacterial growth).

-

Conclusion

This compound, a major diterpenoid from Isodon serra, is a pleiotropic molecule with robust biological activities. Its anticancer effects are underpinned by its ability to modulate multiple critical signaling pathways, including Wnt/β-catenin and PI3K/AKT, while inducing cell cycle arrest and a complex interplay of apoptosis and autophagy.[1][4][7] Its anti-inflammatory properties, mediated through the inhibition of IL-2 and T-cell proliferation, are significant and have been confirmed in vivo.[2] Furthermore, its newly identified antibacterial activity against MRSA opens another avenue for therapeutic exploration.[3] The comprehensive data and detailed protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals to further investigate this compound as a promising lead compound for the development of novel therapeutics in oncology, immunology, and infectious diseases.

References

- 1. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-inflammatory function of this compound via inhibition of IL-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from Isodon serra with promising anti-MRSA activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Nodosin: A Multi-Targeted Diterpenoid Compound for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Nodosin, a natural diterpenoid extracted from the medicinal plant Rabdosia serra, has emerged as a promising candidate in oncology research. Extensive in vitro and in vivo studies have demonstrated its potent anti-tumor activities across a spectrum of cancers, including hepatocellular carcinoma and colorectal cancer. This compound exerts its anti-cancer effects through a multi-faceted mechanism, involving the induction of apoptosis, autophagy, and cell cycle arrest, as well as the inhibition of cell proliferation and migration. Its ability to modulate critical signaling pathways, such as PI3K/AKT and Wnt/β-catenin, underscores its potential as a multi-targeted therapeutic agent. This document provides a comprehensive technical overview of the current research on this compound, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental methodologies, and visualizing its interaction with cellular signaling pathways.

Introduction

This compound is an ent-kaurene (B36324) diterpenoid that is a major bioactive component isolated from Rabdosia serra (Maxim.) Hara, a plant used in traditional Chinese medicine.[1][2] This compound has garnered significant attention for its diverse pharmacological properties, including anti-inflammatory and anti-bacterial effects.[1] More recently, a growing body of evidence has highlighted its potent anti-proliferative and cytotoxic activities against various cancer cell lines, positioning it as a molecule of interest for novel cancer drug development.[2][3] This whitepaper synthesizes the existing scientific literature on this compound's anti-cancer properties, focusing on its molecular mechanisms, efficacy in preclinical models, and the experimental approaches used to elucidate its function.

Anti-Cancer Mechanisms of Action

This compound's efficacy as an anti-cancer agent stems from its ability to interfere with multiple hallmark capabilities of cancer cells.

Inhibition of Cell Proliferation and Viability

This compound significantly suppresses the viability and proliferation of cancer cells in a dose- and time-dependent manner.[1][4] This has been consistently observed in various cancer cell lines, including those from colorectal and hepatocellular carcinomas.[1][3] In human colorectal cancer HCT116 cells, this compound not only inhibits proliferation but also effectively suppresses colony formation, indicating a long-term inhibitory effect on cancer cell clonogenicity.[2][5] Notably, this compound exhibits selective cytotoxicity, showing significantly less growth inhibition against normal cell lines, such as the MRC5 normal lung fibroblast cell line, compared to cancer cells.[2]

Induction of Programmed Cell Death: Apoptosis and Autophagy

A primary mechanism of this compound's anti-tumor activity is the induction of programmed cell death.

-

Apoptosis: Prolonged exposure to this compound leads to a significant, concentration-dependent increase in apoptotic cell death.[2][6] In HCT116 cells treated for 48 hours, this compound induced apoptosis in up to 61.3% of the cell population at a concentration of 30 μM.[2] This is accompanied by the modulation of apoptosis-associated proteins.[2]

-

Autophagy: In addition to apoptosis, this compound triggers autophagy in cancer cells.[1][4] This complex process of cellular self-digestion can lead to cell death in the context of cancer therapy. The induction of both apoptosis and autophagy suggests that this compound engages multiple cell death pathways to eliminate cancer cells.[1][4]

Induction of Oxidative Stress

This compound has been shown to induce oxidative stress in colorectal cancer cells by increasing the levels of reactive oxygen species (ROS).[1][7] This is achieved by downregulating tribbles pseudokinase 3 (TRIB3) and upregulating oxidative stress-induced growth inhibitor 1 (OSGIN1).[1][4][7] The resulting elevation in ROS can, in turn, trigger the apoptotic and autophagic cell death pathways.[1] For instance, this compound-induced ROS upregulates the expression of heme oxygenase 1 (HMOX1) to promote apoptosis and the expression of cathepsin L (CTSL) and light chain-3 (LC3) to induce autophagy.[1][4]

Cell Cycle Arrest

This compound disrupts the normal progression of the cell cycle. In human colon cancer HCT116 cells, treatment with this compound induces G2/M phase cell cycle arrest.[6][8] In other models, such as SW480 colorectal cancer cells, this compound was found to inhibit DNA synthesis, leading to a decrease in the proportion of cells in the S phase.[1] This arrest prevents cancer cells from dividing and proliferating, contributing to the overall anti-tumor effect.

Inhibition of Cell Migration

This compound effectively restrains the migratory ability of cancer cells. In a wound-healing assay using SW480 cells, this compound demonstrated a dose-dependent inhibition of cell migration.[1] This anti-metastatic potential is a crucial attribute for an anti-cancer agent, as metastasis is the primary cause of cancer-related mortality.

Modulation of Key Signaling Pathways

This compound's diverse anti-cancer effects are mediated through its regulation of several critical intracellular signaling pathways that are often dysregulated in cancer.

The ERCC6L/PI3K/AKT Pathway

In hepatocellular carcinoma (HCC), this compound's anti-proliferative effects are mediated through the ERCC6L/PI3K/AKT axis.[3] this compound treatment leads to the downregulation of ERCC6L, which in turn inhibits the PI3K/AKT signaling pathway, a central regulator of cell growth, proliferation, and survival.[3] Overexpression of ERCC6L was shown to reverse the inhibitory effects of this compound on HCC cell proliferation and PI3K/AKT signaling, confirming the importance of this axis in this compound's mechanism of action.[3]

Caption: this compound inhibits the ERCC6L/PI3K/AKT pathway in HCC.

The Wnt/β-Catenin Pathway

The Wnt/β-catenin signaling pathway is abnormally activated in many colorectal cancers (CRC) and is a key driver of carcinogenesis.[2][6] this compound effectively inhibits this pathway in HCT116 colon cancer cells by suppressing the transcriptional activity of the β-catenin/T-cell factor (TCF) complex.[6][8] This leads to the reduced expression of critical Wnt target genes that promote cancer progression, such as Axin2, cyclin D1, and survivin.[2][6][8] The inhibition of this pathway is directly linked to this compound's ability to induce G2/M cell cycle arrest and apoptosis.[6]

Caption: this compound suppresses the Wnt/β-catenin signaling pathway in CRC.

Oxidative Stress, Apoptosis, and Autophagy Induction

In CRC, this compound orchestrates a complex interplay between oxidative stress and programmed cell death pathways.[1] It modulates the expression of TRIB3 and OSGIN1 to increase intracellular ROS levels, creating a state of oxidative stress.[1][4] This stress signal then bifurcates to activate both apoptosis, via upregulation of HMOX1, and autophagy, via upregulation of CTSL and LC3.[1][4] This dual induction of cell death mechanisms makes it a robust anti-cancer strategy.

Caption: this compound induces oxidative stress, apoptosis, and autophagy in CRC.

Quantitative Data on Anti-Cancer Activity

The potency of this compound has been quantified in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric. The IC50 values vary across different cancer cell lines, reflecting differential sensitivity.

| Cancer Type | Cell Line | IC50 (µM) | Incubation Time | Citation |

| Hepatocellular Carcinoma | SNU378 | 0.890 | Not Specified | [3] |

| Hepatocellular Carcinoma | HCCLM3 | 0.766 | Not Specified | [3] |

| Colorectal Cancer | LoVo | 6.6 | Not Specified | [1][4][7] |

| Colorectal Cancer | SW480 | 7.4 | Not Specified | [1][4][7] |

| Colorectal Cancer | HT-29 | 7.7 | Not Specified | [1][4][7] |

| Colorectal Cancer | HCT116 | 4.05 | 72 hours | [2] |

| Normal Lung Fibroblast | MRC5 | > 20 | 72 hours | [2] |

Experimental Protocols and Methodologies

The anti-cancer effects of this compound have been validated using a range of standard and advanced molecular and cellular biology techniques.

Caption: General experimental workflow for evaluating this compound.

Cell Viability and Proliferation Assays

-

Methodology: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of this compound (e.g., 0-2.0 μM) for different time points (e.g., 24, 48, 72 hours).[2][3] Cell viability is assessed using either the Cell Counting Kit-8 (CCK-8) assay or the Sulforhodamine B (SRB) assay.[1][2] The absorbance is measured with a microplate reader, and the IC50 value is calculated.

-

Purpose: To determine the dose- and time-dependent cytotoxic effects of this compound on cancer cells.

Apoptosis and Cell Cycle Analysis by Flow Cytometry

-

Methodology:

-

Apoptosis: Cells are treated with this compound for a specified period (e.g., 48 hours). Both adherent and floating cells are collected, washed, and resuspended in binding buffer. Cells are then stained with Annexin V-FITC and Propidium Iodide (PI) before analysis on a flow cytometer.[2]

-

Cell Cycle: Following this compound treatment (e.g., 24 hours), cells are harvested, washed, and fixed in cold 70% ethanol (B145695) overnight. The fixed cells are then treated with RNase A and stained with PI. The DNA content is analyzed by flow cytometry to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[2]

-

-

Purpose: To quantify the induction of apoptosis and to identify specific points of cell cycle arrest caused by this compound.

Western Blot Analysis

-

Methodology: Cells are treated with this compound, and total protein is extracted using lysis buffer. Protein concentration is determined (e.g., via BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-AKT, AKT, β-catenin, Cyclin D1, Bcl-2) overnight, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2][3]

-

Purpose: To investigate the effect of this compound on the expression and activation levels of key proteins within specific signaling pathways.

In Vivo Xenograft Tumor Model

-

Methodology: Human cancer cells (e.g., SW480) are subcutaneously injected into the flank of immunocompromised nude mice. Once tumors reach a palpable size, mice are randomly assigned to a control group (vehicle) and a treatment group (this compound, administered via intraperitoneal injection). Tumor volume and mouse body weight are measured regularly throughout the experiment. At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed for analysis.[1]

-

Purpose: To evaluate the anti-tumor efficacy and potential systemic toxicity of this compound in a living organism.

Conclusion and Future Directions

This compound has unequivocally demonstrated significant potential as an anti-cancer agent in preclinical studies. Its strength lies in its multi-targeted approach, simultaneously inhibiting proliferation, inducing multiple forms of programmed cell death, and disrupting key oncogenic signaling pathways like PI3K/AKT and Wnt/β-catenin. The compound's ability to induce oxidative stress further contributes to its cytotoxic effects.

Future research should focus on several key areas:

-

Pharmacokinetics and Bioavailability: Detailed studies are required to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize its delivery and efficacy in vivo.

-

Combination Therapies: Investigating the synergistic effects of this compound with conventional chemotherapeutic drugs or targeted therapies could lead to more effective treatment regimens with potentially lower toxicity.

-

Target Deconvolution: While several signaling pathways have been identified, further research to pinpoint the direct molecular targets of this compound could facilitate the development of more potent derivatives and help predict which patient populations are most likely to respond.

-

In Vivo Efficacy in Diverse Models: Expanding in vivo testing to include orthotopic and patient-derived xenograft (PDX) models for various cancer types will provide a more rigorous assessment of its therapeutic potential.

References

- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Proliferation Effect of this compound on Hepatocellular Carcinoma Cells Via The ERCC6L/PI3K/AKT/Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | this compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo [frontiersin.org]

- 8. researchgate.net [researchgate.net]

Nodosin's Anti-inflammatory Effects: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms and Therapeutic Potential

Nodosin, a diterpenoid compound primarily isolated from the medicinal herb Isodon serra, has demonstrated notable anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects, with a focus on its mechanisms of action at the molecular level. This document is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this compound for inflammatory diseases.

While direct research on this compound's impact on a wide array of inflammatory signaling pathways is still emerging, studies on Oridonin (B1677485), a structurally similar and co-existing major active component from the same plant genus, provide significant insights. This guide will present the established effects of this compound and leverage the extensive research on Oridonin to propose and detail the probable broader mechanisms of this compound's anti-inflammatory action, focusing on key signaling cascades such as NF-κB, MAPK, and the NLRP3 inflammasome.

Core Anti-inflammatory Mechanisms of this compound

Current research directly attributes the anti-inflammatory effects of this compound to its ability to modulate T-lymphocyte activity and inhibit the production of the pro-inflammatory cytokine Interleukin-2 (IL-2).

Inhibition of T-Lymphocyte Proliferation and IL-2 Secretion

In vitro studies have shown that this compound can suppress the overproduction of mouse T lymphocytes.[1] This inhibitory effect is linked to the modulation of the cell cycle, where this compound interferes with DNA replication in the G1 phase.[1] The underlying mechanism for this cell cycle arrest is the inhibition of IL-2 cytokine secretion at the mRNA level.[1]

In vivo evidence supports these findings. In a xylene-induced mouse ear edema model, this compound was found to decrease the extent of swelling and reduce the serum levels of IL-2.[1]

Table 1: Quantitative Data on the Anti-inflammatory Effects of this compound

| Experimental Model | Parameter Measured | Treatment | Concentration/Dose | Result | Reference |

| ConA-induced T-lymphocyte proliferation | IL-2 mRNA levels | This compound | 1.2 µg/ml | Evident inhibition by 50% compared to ConA group | [2] |

| Xylene-induced mouse ear edema | Ear swelling | This compound | 1.0 mg/kg (Med) & 2.0 mg/kg (High) | More effective than FK506 (1mg/kg) | [2] |

| ConA-induced T-lymphocyte proliferation | IL-2 protein levels (in vitro) | This compound | 1.2 µg/ml (High) | More effective than FK506 (1.2µg/ml) | [2] |

| Xylene-induced mouse ear edema | IL-2 protein levels (in vivo) | This compound | 1.0 mg/kg (Med) & 2.0 mg/kg (High) | More effective than FK506 | [2] |

Probable Core Signaling Pathways Modulated by this compound (Inferred from Oridonin)

Given the structural and functional similarities between this compound and Oridonin, it is highly probable that this compound also exerts its anti-inflammatory effects through the modulation of central inflammatory signaling pathways. The following sections detail these mechanisms based on extensive research on Oridonin.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the transcription of numerous pro-inflammatory genes.[1] Oridonin is a potent inhibitor of this pathway.[1] In inflammatory conditions, stimuli like Lipopolysaccharide (LPS) activate Toll-like Receptor 4 (TLR4), leading to the phosphorylation and degradation of the inhibitor of NF-κB (IκBα).[1] This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of pro-inflammatory genes such as IL-1β, IL-6, and TNF-α.[1][3] Oridonin has been shown to suppress the activation of the TLR4/MyD88/NF-κB axis.[1]

The MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) signaling pathways are crucial for transmitting extracellular signals to intracellular targets, regulating processes like inflammation and apoptosis. Oridonin has been shown to suppress the activation of key MAPKs, including p38 and JNK, in response to inflammatory stimuli like TNF-α.[2][4]

The NLRP3 Inflammasome Pathway

The NOD-like receptor protein 3 (NLRP3) inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[5] Oridonin is a direct and covalent inhibitor of the NLRP3 inflammasome.[1][6] It achieves this by binding to a specific cysteine residue (Cys279) in the NACHT domain of NLRP3, which sterically hinders the interaction between NLRP3 and NEK7, a crucial step for inflammasome assembly.[1][5]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound and Oridonin's anti-inflammatory effects.

Xylene-Induced Mouse Ear Edema Model

This in vivo model is used to assess acute anti-inflammatory activity.

-

Animals: Male/female BALB/c mice are used.

-

Groups:

-

Vehicle control (e.g., saline or DMSO solution)

-

Positive control (e.g., Dexamethasone or FK506)

-

This compound/Oridonin treatment groups (various doses)

-

-

Procedure:

-

Administer this compound/Oridonin or control substances intraperitoneally or topically.

-

After a set time (e.g., 30 minutes), apply a fixed volume of xylene to the anterior and posterior surfaces of the right ear of each mouse to induce inflammation. The left ear serves as a control.

-

After a specific duration (e.g., 1-2 hours), sacrifice the mice and collect both ears.

-

Use a punch to obtain circular sections of a standard diameter from both ears and weigh them.

-

-

Data Analysis: The degree of edema is calculated as the difference in weight between the right (treated) and left (untreated) ear punches. The percentage inhibition of inflammation is calculated relative to the vehicle control group.

Concanavalin A (ConA)-Induced T-Cell Proliferation Assay

This in vitro assay evaluates the effect of a compound on T-lymphocyte proliferation.

-

Cell Preparation: Isolate splenocytes or peripheral blood mononuclear cells (PBMCs) from mice.

-

Cell Culture:

-

Seed the cells in a 96-well plate at a specific density (e.g., 1 x 10^6 cells/mL) in complete RPMI-1640 medium.

-

Add various concentrations of this compound/Oridonin or a positive control (e.g., FK506) to the wells.

-

Stimulate the cells with ConA (e.g., 5 µg/mL).

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

-

-

Proliferation Measurement:

-

MTT Assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength. The absorbance is proportional to the number of viable, proliferating cells.

-

BrdU Assay: Add BrdU to the wells during the final hours of incubation. Measure BrdU incorporation into newly synthesized DNA using an ELISA-based method.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition compared to the ConA-stimulated control group.

Cytokine Measurement by ELISA

This protocol is for quantifying the concentration of cytokines like IL-2, TNF-α, and IL-6 in cell culture supernatants or serum.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add standards of known cytokine concentrations and samples (cell culture supernatants or serum) to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

-

Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). A color change will occur.

-

Reaction Stoppage and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of the cytokine in the samples.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify specific proteins in the NF-κB and MAPK signaling pathways.

-

Cell Lysis and Protein Quantification:

-

Treat cells (e.g., RAW 264.7 macrophages) with an inflammatory stimulus (e.g., LPS) with or without this compound/Oridonin pre-treatment.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-p65, total p65, phospho-p38, total p38, IκBα) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the levels of phosphorylated proteins to their total protein levels.

-

Conclusion

This compound is a promising natural compound with significant anti-inflammatory potential. Its established mechanism of inhibiting T-lymphocyte proliferation and IL-2 production provides a solid foundation for its therapeutic application. Furthermore, the extensive research on the structurally related compound, Oridonin, strongly suggests that this compound's anti-inflammatory effects are likely mediated through the modulation of key signaling pathways, including NF-κB, MAPK, and the NLRP3 inflammasome. Further direct investigation into this compound's effects on these pathways will be crucial to fully elucidate its therapeutic potential and to advance its development as a novel anti-inflammatory agent. This guide provides a foundational framework for researchers to design and conduct further studies to unravel the complete mechanistic profile of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Oridonin: A Review of Its Pharmacology, Pharmacokinetics and Toxicity [frontiersin.org]

- 3. Mechanisms of Macrophage Polarization Regulated by Oridonin: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oridonin inhibits vascular inflammation by blocking NF-κB and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo characterization of oridonin analogs as anti-inflammatory agents that regulate the NF-κB and NLRP3 inflammasome axis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anti-inflammatory effects of oridonin in resisting esophageal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Isolation of Nodosin

This technical guide provides a comprehensive overview of the discovery, isolation, and biological activities of Nodosin, a promising diterpenoid compound. Tailored for researchers, scientists, and drug development professionals, this document details the experimental protocols for its extraction and purification, summarizes its biological efficacy through quantitative data, and illustrates its molecular mechanisms of action.

Introduction

This compound is an ent-kaurene (B36324) diterpenoid that has been isolated from various species of the Isodon plant genus, notably Isodon serra and Isodon japonicus.[1] It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antibacterial, and potent anti-cancer properties.[2][3][4] This guide will delve into the technical aspects of this compound research, providing a foundational resource for its further investigation and potential therapeutic development.

Discovery and Natural Occurrence

This compound was first identified as a natural product within the Isodon species, a genus known for its rich content of diterpenoids. These plants have been used in traditional medicine for treating various ailments. Phytochemical investigations have led to the isolation and structural elucidation of this compound, revealing its complex tetracyclic diterpenoid scaffold. It is one of the major bioactive constituents of these plants, contributing to their medicinal properties.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of this compound.

3.1. Extraction and Isolation of this compound from Isodon serra

The following protocol is a synthesized methodology for the efficient extraction and purification of this compound from the aerial parts of Isodon serra.

3.1.1. Plant Material Preparation and Extraction

-

Collection and Drying: Collect the aerial parts of Isodon serra. The plant material should be air-dried in a shaded and well-ventilated area to a constant weight.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder.

-

Solvent Extraction:

-

Macerate the powdered plant material with 95% ethanol (B145695) at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Suspend the crude extract in water and partition successively with petroleum ether, ethyl acetate (B1210297), and n-butanol. The majority of diterpenoids, including this compound, will be concentrated in the ethyl acetate fraction.

-

3.1.2. Chromatographic Purification

-

Silica (B1680970) Gel Column Chromatography:

-

Subject the ethyl acetate fraction to column chromatography on a silica gel (200-300 mesh) column.

-

Elute the column with a gradient of chloroform-methanol (e.g., starting from 100:0 to 90:10) to separate the components based on polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol (B129727) 95:5) and visualizing with a vanillin-sulfuric acid spray reagent followed by heating.

-

-

Sephadex LH-20 Column Chromatography:

-

Pool the fractions containing this compound and further purify them using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

The final purification of this compound is achieved by preparative HPLC on a C18 column.

-

Mobile Phase: A gradient of methanol and water is typically used.

-

Detection: UV detection at approximately 238 nm.

-

Collect the peak corresponding to this compound and verify its purity by analytical HPLC.

-

3.2. Biological Activity Assays

3.2.1. Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the viability of cancer cells.

-

Cell Seeding: Seed cancer cells (e.g., SW480, HT-29, LoVo) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 2, 4, 6, 8, 10 µM) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

3.2.2. Clonogenic Survival Assay

This assay assesses the long-term proliferative capacity of cells after this compound treatment.

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate.

-

Treatment: After 24 hours, treat the cells with different concentrations of this compound for a specified period.

-

Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count the number of colonies (containing at least 50 cells).

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

3.2.3. Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in signaling pathways affected by this compound.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10% or 12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and then incubate with primary antibodies against target proteins (e.g., β-catenin, Cyclin D1, Survivin, β-actin) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Data Presentation

The anti-proliferative activity of this compound has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| SW480 | Colorectal Cancer | 7.4 | [2] |

| HT-29 | Colorectal Cancer | 7.7 | [2] |

| LoVo | Colorectal Cancer | 6.6 | [2] |

| HCT116 | Colorectal Cancer | - | [3] |

Note: Specific IC₅₀ for HCT116 was not provided in the cited abstract, but the study indicates effective inhibition of proliferation.

Mandatory Visualizations

5.1. Signaling Pathways

This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation and survival.

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Caption: this compound induces cell death via oxidative stress, apoptosis, and autophagy.

5.2. Experimental Workflow

The following diagram illustrates the general workflow for the isolation and biological characterization of this compound.

Caption: Experimental workflow for this compound isolation and bioactivity screening.

Conclusion

This compound is a diterpenoid of significant interest with well-documented anti-cancer properties. This guide provides the essential technical information for its isolation, purification, and biological characterization. The detailed protocols and summarized data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this compound. Further studies are warranted to fully elucidate its pharmacological profile and to advance its development as a potential therapeutic agent.

References

- 1. rsc.org [rsc.org]

- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Nodosin for Colorectal Cancer Research: A Technical Guide

Abstract

Colorectal cancer (CRC) remains a significant global health challenge, ranking as the second leading cause of cancer-related mortality.[1] The increasing incidence, particularly in younger populations, underscores the urgent need for novel therapeutic strategies.[1] Nodosin, a diterpenoid extracted from the medicinal plant Rabdosia serra (Maxim.) Hara, has emerged as a promising natural compound with potent anti-CRC activity.[1][2][3] This technical guide provides a comprehensive overview of the current state of research on this compound for colorectal cancer, focusing on its mechanisms of action, experimental validation, and future therapeutic potential. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction to this compound

This compound is an ent-kaurene (B36324) diterpenoid that has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antitumor effects.[1] Recent studies have highlighted its significant anti-proliferative and pro-apoptotic effects in various colorectal cancer cell lines, suggesting its potential as a novel therapeutic agent for CRC.[4][5] This guide will delve into the molecular mechanisms underlying this compound's anti-CRC effects, with a focus on its impact on key signaling pathways, and provide detailed experimental protocols for researchers seeking to investigate this compound further.

Anti-Proliferative Activity of this compound in Colorectal Cancer

This compound has been shown to inhibit the proliferation of several human colorectal cancer cell lines in a dose- and time-dependent manner.[1][4] The anti-proliferative efficacy of this compound has been quantified through IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 1: IC50 Values of this compound in Human Colorectal Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| SW480 | 7.4 | 48 | [1] |

| HT-29 | 7.7 | 48 | [1] |

| LoVo | 6.6 | 48 | [1] |

| HCT116 | 4.05 | 72 | [4] |

| NCM460 (normal colonic epithelial cells) | 10.2 | 48 | [1] |

Note: The higher IC50 value in the normal colonic epithelial cell line (NCM460) suggests a degree of selective toxicity of this compound towards cancer cells.[4][5]

Mechanisms of Action

This compound exerts its anti-colorectal cancer effects through a multi-faceted approach, targeting several critical signaling pathways involved in cancer cell proliferation, survival, and death.

Induction of Oxidative Stress, Apoptosis, and Autophagy

A primary mechanism of this compound's action is the induction of complex cell death pathways involving oxidative stress, apoptosis, and autophagy.[1][5] this compound treatment leads to an increase in reactive oxygen species (ROS) within CRC cells.[1] This elevation in ROS triggers a cascade of events, including the upregulation of key proteins involved in apoptosis and autophagy.

The proposed signaling cascade is as follows:

Caption: this compound-induced oxidative stress leading to apoptosis and autophagy in CRC cells.

Inhibition of the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is aberrantly activated in a majority of colorectal cancers and plays a crucial role in carcinogenesis.[4][6][7] this compound has been shown to effectively suppress this pathway.[4][6][7]

Key effects of this compound on the Wnt/β-catenin pathway include:

-

Inhibition of TCF/β-catenin-responsive transcriptional activity.[4][8]

-

Suppression of Wnt/β-catenin target genes such as Axin2, cyclin D1, and survivin.[4][6][7]

-

Reduction in the expression of β-catenin, p-GSK-3β, c-Myc, and Survivin proteins.[4]

Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.

Induction of G2/M Cell Cycle Arrest

Prolonged exposure to this compound has been observed to induce G2/M phase cell cycle arrest in HCT116 cells, which subsequently leads to apoptosis.[4][6][7] This is evidenced by the upregulation of cleaved caspase-9 and cleaved PARP levels, indicating activation of the mitochondrial-mediated apoptosis pathway.[4]

In Vivo Studies

The anti-cancer effects of this compound have also been validated in vivo using xenograft tumor models.[1] Treatment with this compound resulted in a significant inhibition of CRC transplant tumor growth.[1] Immunohistochemistry (IHC) analysis of these tumors revealed:

-

A significant decrease in the proliferation marker Ki67.[9]

-

A significant increase in the apoptosis marker HMOX1.[1]

-

A significant increase in the autophagy markers LC3 and CTSL.[1]

These in vivo findings corroborate the in vitro results, demonstrating that this compound can induce apoptosis and autophagy to suppress tumor growth in a living organism without significant toxic effects.[1][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of this compound on colorectal cancer cells.

Cell Culture

-

Cell Lines: SW480, HT-29, LoVo, HCT116 (human colorectal cancer), NCM460 (human normal colonic mucosal epithelial).

-

Media: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (CCK-8 or SRB Assay)

-

Seed cells in 96-well plates at a density of 5x10^3 cells/well and allow to adhere overnight.

-

Treat cells with various concentrations of this compound (e.g., 0-16 µM) for specified time periods (e.g., 24, 48, 72 hours).[1][4]

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[1]

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability relative to the untreated control group.

Colony Formation Assay

-

Seed HCT116 cells in 6-well plates at a low density (e.g., 500 cells/well).

-

Replace the medium with fresh, drug-free medium and culture for approximately 2 weeks, changing the medium every 2-3 days.[4][5]

-

Fix the colonies with methanol (B129727) and stain with crystal violet.

-

Count the number of colonies (containing >50 cells).

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

-

Treat cells with this compound for 24-48 hours.

-

For apoptosis, harvest cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

For cell cycle analysis, fix cells in 70% ethanol (B145695) and stain with PI containing RNase.[4]

-

Analyze the stained cells using a flow cytometer.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, p-GSK-3β, c-Myc, Survivin, cleaved caspase-9, cleaved PARP, HMOX1, LC3, CTSL) overnight at 4°C.[1][4]

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

Inject CRC cells (e.g., SW480) subcutaneously into the flank of nude mice.[1]

-

When tumors reach a palpable size, randomize mice into control and this compound-treated groups.

-

Administer this compound (e.g., via intraperitoneal injection) at a specified dose and schedule.

-

Monitor tumor volume and body weight regularly.

-

At the end of the experiment, excise tumors for weight measurement and further analysis (e.g., H&E staining, IHC for Ki67, HMOX1, LC3, CTSL).[1]

References

- 1. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells [pubmed.ncbi.nlm.nih.gov]

- 7. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells. – Wnt Proteins [wntproteins.com]

- 8. Anti-Proliferative Activity of this compound, a Diterpenoid from Isodon serra, via Regulation of Wnt/β-Catenin Signaling Pathways in Human Colon Cancer Cells -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Frontiers | this compound Exerts an Anti-Colorectal Cancer Effect by Inhibiting Proliferation and Triggering Complex Cell Death in Vitro and in Vivo [frontiersin.org]

Pharmacological Profile of Nodosin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodosin, a diterpenoid compound isolated from the plant Isodon serra, has emerged as a promising natural product with a diverse pharmacological profile. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a particular focus on its anti-cancer and anti-inflammatory properties. Detailed experimental protocols for key assays, a compilation of quantitative data, and visualizations of the primary signaling pathways modulated by this compound are presented to facilitate further research and drug development efforts.

Introduction